![molecular formula C20H23FN4O3S B2964729 Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate CAS No. 898345-16-9](/img/structure/B2964729.png)
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate
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Overview
Description
“Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C20H23FN4O3S. It has a molecular weight of 418.49. This compound is part of the 1,2,4-triazole class of compounds, which have been found to have various biological applications in medicine .
Scientific Research Applications
Antimicrobial Applications
Triazole compounds have been shown to possess significant antimicrobial properties. For instance, certain 1,2,3-triazoles underwent antifungal activity testing against strains such as Candida albicans and Rhizopus oryzae, showing potential as novel antimicrobial drugs for combating drug-resistant infections .
Antitumor and Antiproliferative Effects
The modification of triazole structures has led to improved antitumor activity towards various cell lines, including HepG2, A549, and Hela. Additionally, some triazole derivatives have demonstrated potent antiproliferative effects with low IC50 values against specific cancer cell lines .
Neuroprotective and Anti-inflammatory Properties
Recent studies have indicated that triazole-pyrimidine hybrid compounds exhibit promising neuroprotective and anti-inflammatory properties. This suggests potential applications in the treatment of neurodegenerative diseases and inflammation-related conditions .
Antifungal Activity
The synthesis of novel compounds with triazole structures aims to obtain substances with significant antifungal activity. This is particularly important in the development of new treatments for fungal infections .
Mechanism of Action
Target of Action
Similarly, compounds with a 1,2,4-triazole moiety have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .
Mode of Action
Compounds containing a 1,2,4-triazole moiety are known to interact with their targets through various processes, including the formation of carbinolamine by addition of an amine to a double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Thiazole, a moiety present in this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Compounds containing the indole nucleus have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Action Environment
The stability of compounds containing a 1,2,4-triazole moiety has been enhanced by the formation of metal coordination complexes .
properties
IUPAC Name |
methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-5-4-6-14(21)11-13)24-9-7-12(8-10-24)19(27)28-2/h4-6,11-12,16,26H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHUAEOOGYULKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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